![molecular formula C15H12N2O3S3 B2618056 4-METHANESULFONYL-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE CAS No. 896338-57-1](/img/structure/B2618056.png)
4-METHANESULFONYL-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methanesulfonyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with methanesulfonyl and thiophen-thiazolyl groups
Wirkmechanismus
The compound also contains a thiophene ring, another type of heterocyclic compound. Thiophene and its substituted derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methanesulfonyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Thiophene Group: The thiophene ring is introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a thiophene boronic acid with a halogenated thiazole derivative.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting a substituted benzoyl chloride with an amine group.
Introduction of the Methanesulfonyl Group: The final step involves the sulfonylation of the benzamide derivative using methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methanesulfonyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced under specific conditions to yield corresponding amines and thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide core and the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 4-methanesulfonyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide exhibit significant anticancer properties. For instance, studies have demonstrated that thiazole derivatives can inhibit histone deacetylases (HDACs), which are crucial in cancer progression. A study highlighted the synthesis and biological evaluation of various thiazole derivatives, showing promising results against different cancer cell lines, including HepG2 and MCF-7 .
Targeting Plasmodial Kinases
The compound's structural analogs have been investigated for their inhibitory effects on essential plasmodial kinases, such as PfGSK3 and PfPK6. These kinases are novel targets for combating malaria, particularly given the rising resistance to traditional antimalarial therapies. In vitro assays demonstrated that certain derivatives achieved over 70% inhibition at specific concentrations, indicating their potential as new antimalarial agents .
Antiviral Properties
Inhibition of SARS-CoV-2
Recent research has focused on the optimization of non-covalent inhibitors derived from related compounds to target the SARS-CoV-2 3CL protease. These inhibitors demonstrated significant antiviral activity in vitro, with robust biochemical inhibition profiles against the virus. The findings suggest that compounds with similar structural motifs to this compound could serve as lead candidates for the development of antiviral therapies against COVID-19 .
Structure-Based Drug Design
Computational Studies
The application of computational techniques such as molecular docking has been pivotal in understanding the binding interactions of this compound with target proteins. These studies facilitate the design of more potent analogs by predicting their binding affinities and optimizing their pharmacokinetic properties . The structure-based design approach has led to the identification of several promising candidates that exhibit enhanced biological activity.
Data Summary
The following table summarizes key findings related to the applications of this compound:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Dimethylsulfamoyl)-N-(4-thiophen-2-yl-2-thiazolyl)benzamide
- 4-Methanesulfonyl-N-(thiophen-2-ylmethyl)aniline
- 2-Chloro-4-methanesulfonyl-N-[4-(morpholin-4-yl)phenyl]benzamide
Uniqueness
4-Methanesulfonyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biologische Aktivität
4-METHANESULFONYL-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE is a compound that integrates a thiazole moiety with a methanesulfonyl group and thiophene, which has been the subject of various studies due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antibacterial, antiviral, and anticancer properties.
Chemical Structure
The molecular formula of this compound is C18H20N2O3S3. The structure features:
- A thiazole ring , known for its diverse biological activities.
- A thiophene ring , which enhances the compound's electronic properties.
- A methanesulfonyl group , which is often associated with increased solubility and biological activity.
Antibacterial Activity
Research has shown that derivatives containing thiazole and sulfonamide groups exhibit significant antibacterial properties. For instance, compounds similar to this compound have demonstrated potent activity against both Gram-negative and Gram-positive bacteria.
Table 1: Antibacterial Activity of Related Compounds
Compound | Concentration (mM) | Zone of Inhibition (mm) |
---|---|---|
Compound A | 8 | E. coli: 8, S. aureus: 9 |
Compound B | 7.5 | S. epidermidis: 7 |
Compound C | 7 | B. subtilis: 6 |
These findings indicate that modifications to the thiazole structure can enhance antibacterial efficacy, particularly when combined with cell-penetrating peptides .
Antiviral Activity
The antiviral potential of thiazole derivatives has also been explored. Compounds similar to this compound have shown effectiveness against various viruses by inhibiting key viral enzymes.
Case Study: Inhibition of Hepatitis C Virus
A study reported that thiazole-based compounds exhibited IC50 values in the low micromolar range against the NS5B RNA-dependent RNA polymerase of the hepatitis C virus. This suggests a promising avenue for developing antiviral agents targeting viral replication pathways .
Anticancer Activity
The anticancer properties of thiazole derivatives have been widely studied. Compounds targeting the epidermal growth factor receptor (EGFR) and HER-2 have shown significant anti-proliferation effects against cancer cell lines.
Table 2: Anticancer Efficacy of Thiazole Derivatives
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
Compound D | MCF-7 (Breast) | 5.0 |
Compound E | SK-BR-3 (Breast) | 3.0 |
Compound F | A549 (Lung) | 10.0 |
In particular, derivatives that combine thiazole with other pharmacophores have shown enhanced selectivity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Antibacterial Mechanism : Inhibition of dihydropteroate synthase (DHPS), crucial for folate synthesis in bacteria.
- Antiviral Mechanism : Disruption of viral polymerase function, preventing viral replication.
- Anticancer Mechanism : Inhibition of kinase activity associated with oncogenic signaling pathways.
Eigenschaften
IUPAC Name |
4-methylsulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S3/c1-23(19,20)11-6-4-10(5-7-11)14(18)17-15-16-12(9-22-15)13-3-2-8-21-13/h2-9H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDWOGARAUHIEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.